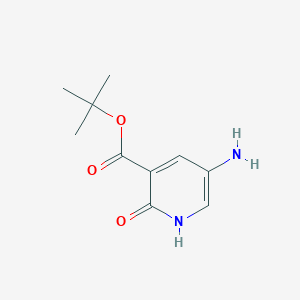![molecular formula C11H13NO B13508979 3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is a heterocyclic compound that has recently gained significant attention in the fields of medicinal chemistry and drug discovery. This compound is known for its unique spirocyclic structure, which consists of an azetidine ring fused to a benzopyran moiety. The molecular formula of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] is C11H13NO, and it has a molecular weight of 175.23 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of azetidine derivatives with benzopyran precursors in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学的研究の応用
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] can be compared with other similar compounds, such as:
- 3’,4’-Dihydrospiro[azetidine-3,2’- 1benzopyran]-4’-one hydrochloride : This derivative has an additional ketone group, which may alter its chemical and biological properties .
Spiro[azetidine-3,2’-[2H-1]benzopyran]: This compound has a similar spirocyclic structure but differs in the oxidation state of the benzopyran moiety.
The uniqueness of 3’,4’-Dihydrospiro[azetidine-3,2’-1benzopyran] lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
spiro[3,4-dihydrochromene-2,3'-azetidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)5-6-11(13-10)7-12-8-11/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNDUWSEPSKARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)OC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
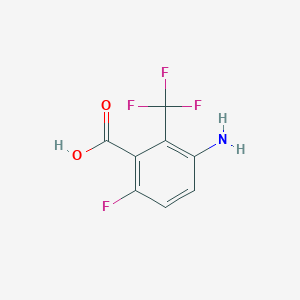
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)

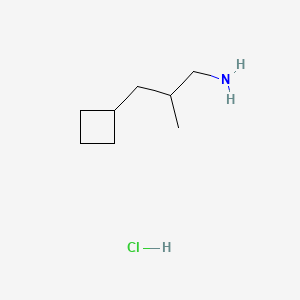
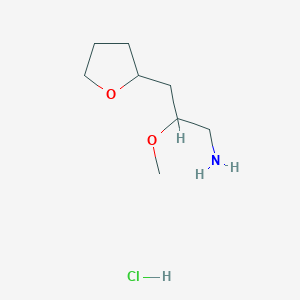
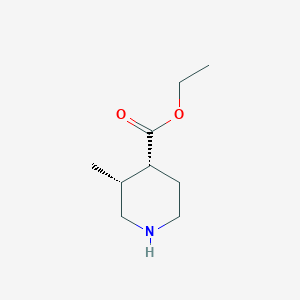
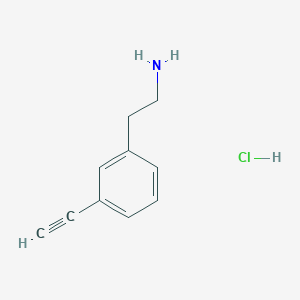
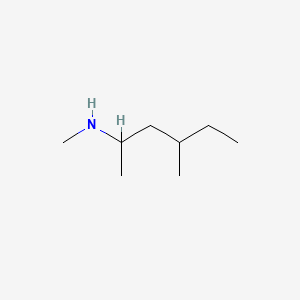
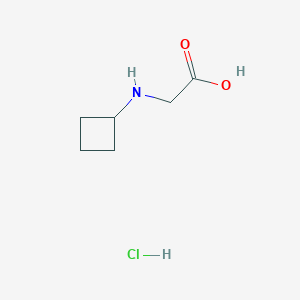
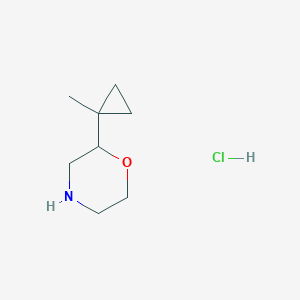
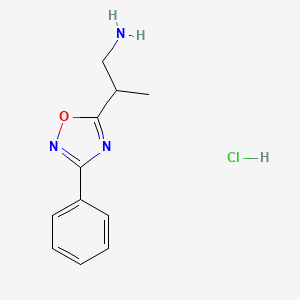

![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
